(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the condensation of thiophene-2-carboxaldehyde with a suitable pyrimidine derivative. One common method is the reaction of thiophene-2-carboxaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may act as an inhibitor of certain kinases by binding to the active site and blocking substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- (2-(Methylthio)pyrimidin-4-yl)methanamine
- (4-(Pyridin-2-yl)pyrimidin-2-yl)methanamine
- (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone
Uniqueness
(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine is unique due to the presence of both a thiophene and a pyrimidine ring, which imparts distinct electronic and steric properties. This combination can enhance its binding affinity and specificity for certain biological targets compared to similar compounds .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
(2-thiophen-2-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H9N3S/c10-6-7-3-4-11-9(12-7)8-2-1-5-13-8/h1-5H,6,10H2 |
InChI Key |
WFNNDQLAZXGXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.